molecular formula C14H11NO B180242 6-Phenylisoindolin-1-one CAS No. 160450-16-8

6-Phenylisoindolin-1-one

Cat. No. B180242
M. Wt: 209.24 g/mol
InChI Key: QTENOXFSNBDPMO-UHFFFAOYSA-N
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Description

6-Phenylisoindolin-1-one is a chemical compound with the molecular formula C14H11NO and a molecular weight of 209.24 g/mol .


Synthesis Analysis

The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .


Molecular Structure Analysis

Molecular modeling studies with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors were conducted by combining molecular docking, molecular dynamics (MD), and molecular mechanics .


Chemical Reactions Analysis

Synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . The applied process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .


Physical And Chemical Properties Analysis

6-Phenylisoindolin-1-one has a molecular formula of C14H11NO and a molecular weight of 209.24 g/mol .

properties

IUPAC Name

6-phenyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c16-14-13-8-11(6-7-12(13)9-15-14)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENOXFSNBDPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)C3=CC=CC=C3)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20597866
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylisoindolin-1-one

CAS RN

160450-16-8
Record name 6-Phenyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20597866
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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